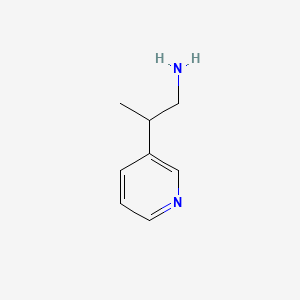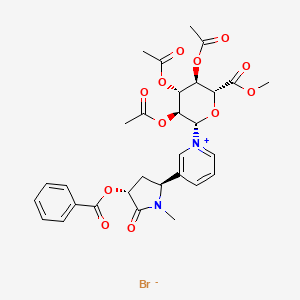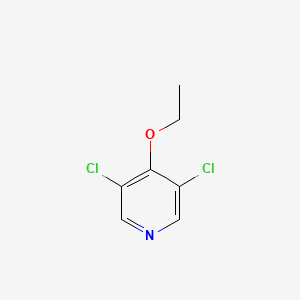
2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Vue d'ensemble
Description
2-Bromo-1-(6-bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5Br2NO. It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms attached to the ethanone and pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone typically involves the bromination of 1-(6-pyridinyl)ethanone. One common method includes the reaction of 1-(6-pyridinyl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(6-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The ethanone group can be oxidized to carboxylic acids or reduced to alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 2-bromo-1-(6-bromopyridin-2-yl)acetic acid.
Reduction: Formation of 2-bromo-1-(6-bromopyridin-2-yl)ethanol.
Applications De Recherche Scientifique
2-Bromo-1-(6-bromopyridin-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the ethanone group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(6-bromopyridin-3-yl)ethanone: Similar structure but with bromine at the 3-position of the pyridine ring.
1-(6-Bromopyridin-2-yl)ethanone: Lacks the second bromine atom.
Uniqueness
2-Bromo-1-(6-bromopyridin-2-yl)ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate in medicinal chemistry .
Propriétés
IUPAC Name |
2-bromo-1-(6-bromopyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDYQVZPQXUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695946 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142978-11-8 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine](/img/structure/B599597.png)


![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)






![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B599612.png)
